Methyl 4-bromo-2,3,6-trifluorobenzoate
CAS No.: 773134-13-7
Cat. No.: VC4126642
Molecular Formula: C8H4BrF3O2
Molecular Weight: 269.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773134-13-7 |
---|---|
Molecular Formula | C8H4BrF3O2 |
Molecular Weight | 269.01 |
IUPAC Name | methyl 4-bromo-2,3,6-trifluorobenzoate |
Standard InChI | InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3 |
Standard InChI Key | JFIQLTMOLNNWDH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Canonical SMILES | COC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Introduction
Methyl 4-bromo-2,3,6-trifluorobenzoate is a chemical compound with the CAS number 773134-13-7. It is a derivative of benzoic acid, specifically a methyl ester, with bromine and fluorine substituents on the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties.
Safety Information
Safety Parameter | Description |
---|---|
Signal Word | Warning |
Hazard Statements | H315, H319, H335 |
Precautionary Statements | P280, P304+P340, P305+P351+P338 |
Chemical Synthesis and Applications
Methyl 4-bromo-2,3,6-trifluorobenzoate can be synthesized through various organic chemistry methods, often involving the esterification of the corresponding benzoic acid derivative. This compound is useful in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, due to its reactive bromine and fluorine substituents.
Research Findings
Research on Methyl 4-bromo-2,3,6-trifluorobenzoate is limited, but it is generally focused on its potential as an intermediate in organic synthesis. Its trifluorinated structure makes it an interesting candidate for studying fluorine effects in chemical reactions and biological systems.
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